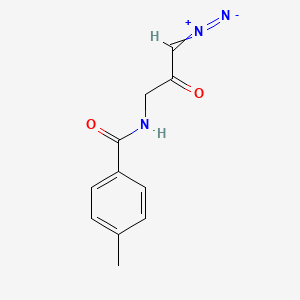
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate is an organic compound characterized by its unique structure, which includes a diazonium group, a benzamido group, and a prop-1-en-2-olate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate typically involves the reaction of 4-methylbenzoyl chloride with prop-1-en-2-ol in the presence of a base to form the corresponding ester. This ester is then treated with a diazonium salt to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: Nucleophilic substitution reactions can replace the diazonium group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mecanismo De Acción
The mechanism of action of 1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the modification of biomolecules. The compound’s reactivity with nucleophiles also allows it to form covalent bonds with target molecules, potentially disrupting biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Diazonio-3-(4-methoxybenzamido)prop-1-en-2-olate
- 1-Diazonio-3-(4-chlorobenzamido)prop-1-en-2-olate
- 1-Diazonio-3-(4-nitrobenzamido)prop-1-en-2-olate
Uniqueness
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate is unique due to the presence of the 4-methylbenzamido group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.
Propiedades
Número CAS |
88473-78-3 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
N-(3-diazo-2-oxopropyl)-4-methylbenzamide |
InChI |
InChI=1S/C11H11N3O2/c1-8-2-4-9(5-3-8)11(16)13-6-10(15)7-14-12/h2-5,7H,6H2,1H3,(H,13,16) |
Clave InChI |
GYRJBVLQITUDJT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NCC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
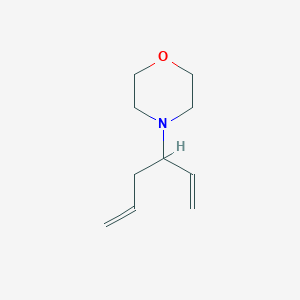
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
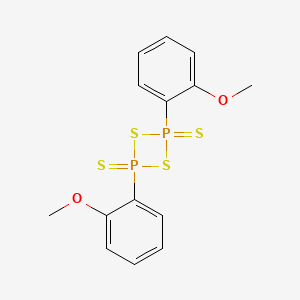
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
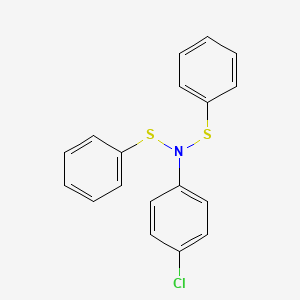
![2,4-diphenyl-6,11-dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14379502.png)
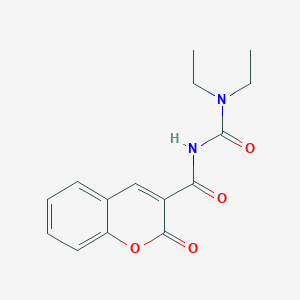
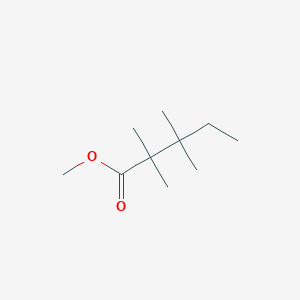
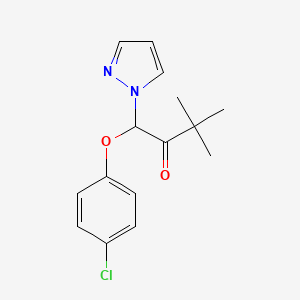
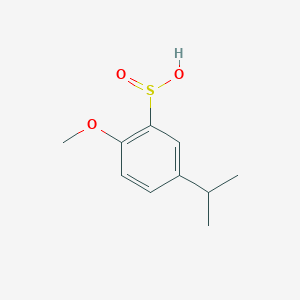
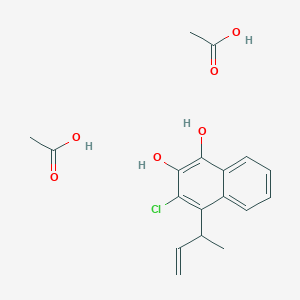
![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
